(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
Overview
Description
ML121 is a potent, selective, and non-competitive inhibitor of metallo-beta-lactamase VIM-2. This compound was discovered through high-throughput screening of over 290,000 compounds in a nitrocefin-based enzyme activity assay . ML121 has shown significant potential in combating antibiotic resistance by inhibiting the activity of metallo-beta-lactamase enzymes, which are responsible for hydrolyzing a broad spectrum of beta-lactam antibiotics .
Preparation Methods
ML121 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Formation: The intermediate compound is further reacted with other reagents to form the desired product.
Purification: The final product is purified using techniques such as preparative liquid chromatography to ensure high purity.
In industrial production, the synthesis of ML121 can be scaled up using similar reaction conditions but with optimized parameters to increase yield and efficiency. The use of automated systems and large-scale reactors can facilitate the production process .
Chemical Reactions Analysis
ML121 undergoes various chemical reactions, including:
Oxidation: ML121 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ML121 into reduced forms.
Substitution: ML121 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML121 has several scientific research applications, including:
Chemistry: ML121 is used as a tool compound to study the inhibition of metallo-beta-lactamase enzymes and to develop new inhibitors.
Biology: In biological research, ML121 is used to investigate the role of metallo-beta-lactamase enzymes in bacterial resistance and to explore potential therapeutic strategies.
Mechanism of Action
ML121 exerts its effects by inhibiting the activity of metallo-beta-lactamase VIM-2. The compound binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. This inhibition is non-competitive, meaning that ML121 does not directly compete with the substrate for binding to the enzyme. Instead, it binds to a different site on the enzyme, leading to a conformational change that reduces the enzyme’s activity .
Comparison with Similar Compounds
ML121 is unique compared to other metallo-beta-lactamase inhibitors due to its high selectivity and potency. Similar compounds include:
Mitoxantrone: An earlier inhibitor with lower potency and limitations due to its intense color, which affects assay detection formats.
Other Beta-Lactamase Inhibitors: Various other inhibitors have been developed, but ML121 stands out due to its non-competitive inhibition mechanism and high selectivity for VIM-2.
Properties
IUPAC Name |
9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJAKVGOZYHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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